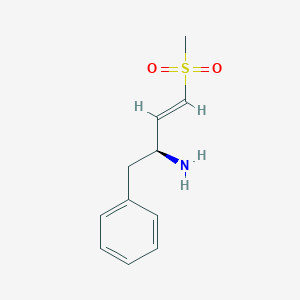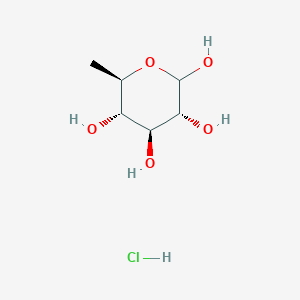![molecular formula C30H35N3O3 B13348572 2-{2-[(1s,2s)-2-{[1-(8-Methylquinolin-2-Yl)piperidine-4-Carbonyl]amino}cyclopentyl]ethyl}benzoic Acid](/img/structure/B13348572.png)
2-{2-[(1s,2s)-2-{[1-(8-Methylquinolin-2-Yl)piperidine-4-Carbonyl]amino}cyclopentyl]ethyl}benzoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-((1S,2S)-2-(1-(8-Methylquinolin-2-yl)piperidine-4-carboxamido)cyclopentyl)ethyl)benzoic acid is a complex organic compound that features a quinoline moiety, a piperidine ring, and a benzoic acid group. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((1S,2S)-2-(1-(8-Methylquinolin-2-yl)piperidine-4-carboxamido)cyclopentyl)ethyl)benzoic acid likely involves multiple steps, including the formation of the quinoline and piperidine rings, followed by their coupling and subsequent functionalization to introduce the benzoic acid group. Typical reaction conditions might include:
Formation of Quinoline: Cyclization reactions involving aniline derivatives and carbonyl compounds.
Formation of Piperidine: Reductive amination or cyclization of appropriate precursors.
Coupling Reactions: Use of coupling agents like EDCI or DCC to form amide bonds.
Introduction of Benzoic Acid: Functional group transformations such as oxidation or carboxylation.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline or piperidine rings.
Reduction: Reduction of functional groups like nitro or carbonyl groups if present.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Hydrolysis: Amide bonds may be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidizing Agents: KMnO₄, CrO₃, or H₂O₂.
Reducing Agents: NaBH₄, LiAlH₄.
Substitution Reagents: Halogens, nucleophiles like amines or alcohols.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) solutions.
Major Products
The major products would depend on the specific reactions and conditions but could include various oxidized, reduced, or substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry
Synthetic Intermediates: Used in the synthesis of more complex molecules.
Catalysis: Potential use as ligands in catalytic reactions.
Biology
Biological Activity: Studied for potential antimicrobial, antiviral, or anticancer properties.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Industry
Material Science:
Mecanismo De Acción
The mechanism of action would depend on the specific biological or chemical context. Generally, such compounds might interact with molecular targets like enzymes, receptors, or DNA, affecting various biochemical pathways. The quinoline moiety, for example, is known to intercalate with DNA, while the piperidine ring might interact with protein receptors.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine or quinine.
Piperidine Derivatives: Compounds like piperine or haloperidol.
Benzoic Acid Derivatives: Compounds like salicylic acid or ibuprofen.
Uniqueness
The unique combination of quinoline, piperidine, and benzoic acid moieties in 2-(2-((1S,2S)-2-(1-(8-Methylquinolin-2-yl)piperidine-4-carboxamido)cyclopentyl)ethyl)benzoic acid may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C30H35N3O3 |
|---|---|
Peso molecular |
485.6 g/mol |
Nombre IUPAC |
2-[2-[(1S,2S)-2-[[1-(8-methylquinolin-2-yl)piperidine-4-carbonyl]amino]cyclopentyl]ethyl]benzoic acid |
InChI |
InChI=1S/C30H35N3O3/c1-20-6-4-9-23-14-15-27(32-28(20)23)33-18-16-24(17-19-33)29(34)31-26-11-5-8-22(26)13-12-21-7-2-3-10-25(21)30(35)36/h2-4,6-7,9-10,14-15,22,24,26H,5,8,11-13,16-19H2,1H3,(H,31,34)(H,35,36)/t22-,26-/m0/s1 |
Clave InChI |
NLKZRAQTODORFW-NVQXNPDNSA-N |
SMILES isomérico |
CC1=C2C(=CC=C1)C=CC(=N2)N3CCC(CC3)C(=O)N[C@H]4CCC[C@H]4CCC5=CC=CC=C5C(=O)O |
SMILES canónico |
CC1=C2C(=CC=C1)C=CC(=N2)N3CCC(CC3)C(=O)NC4CCCC4CCC5=CC=CC=C5C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




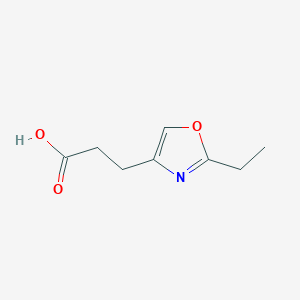
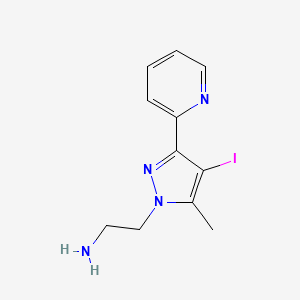

![2-Propyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B13348527.png)
![6-Chloro-N4-[2-(phenylmethoxy)ethyl]-2,4-pyrimidinediamine](/img/structure/B13348539.png)
![6-Fluoro-2-(tetrahydrofuran-2-yl)-1H-benzo[d]imidazole](/img/structure/B13348550.png)
![(8AR,9R,10R,11aS,Z)-10-hydroxy-9-((R)-3-hydroxy-5-phenylpentyl)-4,5,8,8a,9,10,11,11a-octahydrocyclopenta[b]oxecin-2(3H)-one](/img/structure/B13348558.png)

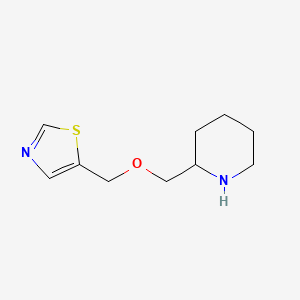
![tert-Butyl [3-(Hydroxymethyl)phenyl] Carbonate](/img/structure/B13348579.png)
